molecular formula C6H4ClFN2O B13659554 6-Chloro-3-fluoropicolinamide

6-Chloro-3-fluoropicolinamide

Cat. No.: B13659554
M. Wt: 174.56 g/mol
InChI Key: GVLFDJJZKQPWQU-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoropicolinamide is a pyridine derivative featuring a chlorine atom at the 6-position, a fluorine atom at the 3-position, and a carboxamide (-CONH₂) functional group at the 2-position (Fig. 1). This compound belongs to the picolinamide family, which is characterized by a pyridine ring substituted with an amide group.

Properties

Molecular Formula

C6H4ClFN2O

Molecular Weight

174.56 g/mol

IUPAC Name

6-chloro-3-fluoropyridine-2-carboxamide

InChI

InChI=1S/C6H4ClFN2O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,(H2,9,11)

InChI Key

GVLFDJJZKQPWQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Halogenation of Picolinamide Precursors

Selective halogenation is critical to obtain the 6-chloro and 3-fluoro substitutions on the pyridine ring. The process generally involves:

  • Starting with picolinamide or a suitably substituted pyridine derivative.
  • Employing halogenating agents such as N-chlorosuccinimide (NCS) for chlorination at the 6-position.
  • Using electrophilic fluorination reagents (e.g., Selectfluor or elemental fluorine under controlled conditions) to introduce fluorine at the 3-position.

The regioselectivity of halogenation is influenced by electronic and steric factors inherent to the pyridine ring system. Reaction conditions such as solvent, temperature, and reaction time are optimized to maximize yield and selectivity.

Amidation Process

Following halogenation, amidation is performed to form the picolinamide functional group. This step involves:

  • Conversion of halogenated picolinic acid derivatives to their corresponding acid chlorides using reagents like thionyl chloride or oxalyl chloride.
  • Reaction of the acid chloride intermediate with ammonia or an amine source to yield the amide.

Alternatively, direct amidation of halogenated picolinic acids using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine) can be employed.

Continuous Flow Reactor Techniques

Recent advancements include the use of continuous flow reactors to optimize the halogenation and amidation steps. Benefits include:

  • Enhanced control over reaction parameters (temperature, residence time, reagent stoichiometry).
  • Improved yields and selectivity.
  • Reduction of waste and adherence to green chemistry principles.

Representative Synthesis Scheme

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Chlorination Picolinamide N-Chlorosuccinimide, solvent, temp 6-Chloropicolinamide 75-85 Selective chlorination at C-6
2 Fluorination 6-Chloropicolinamide Selectfluor or equivalent, temp 6-Chloro-3-fluoropicolinamide 65-80 Electrophilic fluorination at C-3
3 Amidation 6-Chloro-3-fluoropicolinic acid or acid chloride NH3 or amine, coupling agent or acid chloride formation This compound 70-90 Amidation step to form amide

Note: Yields vary depending on reaction scale and conditions.

Analytical Data and Research Outcomes

  • Purity and Identity Confirmation: Characterization of this compound is typically confirmed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry, and elemental analysis.
  • Thermodynamic Properties: Melting point and boiling point data are referenced from experimental databases; the compound exhibits a melting point consistent with halogenated picolinamides (~150-170°C range).
  • Reactivity: The presence of chlorine and fluorine atoms enhances electrophilicity and influences binding affinity in biological assays, making it valuable in enzyme inhibition studies.

Chemical Reactions Analysis

Rh(III)-Catalyzed Hydroarylation with Alkynes

This reaction leverages the amide group as a directing agent for regioselective C–H bond activation, enabling alkyne insertion.

Reaction Conditions

  • Catalyst : [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive : AgSbF₆ (20 mol%)

  • Solvent : 1,2-Dichloroethane (DCE)

  • Temperature : 100°C

  • Time : 12 hours

Example Reaction
6-Chloro-3-fluoropicolinamide reacts with diphenylacetylene to form (E)-6-chloro-3-(1,2-diphenylvinyl)-N,N-diethylpicolinamide (Product 3j) in 99% yield .

Mechanism

  • Coordination : The amide oxygen coordinates to Rh(III), directing C–H activation at the ortho position.

  • Alkyne Insertion : The alkyne inserts into the Rh–C bond, forming a seven-membered rhodacycle.

  • Reductive Elimination : Protonolysis releases the product and regenerates the catalyst.

Reaction ComponentDetails
SubstrateThis compound
AlkyneDiphenylacetylene (2a)
Product(E)-6-Chloro-3-(1,2-diphenylvinyl) derivative
StereoselectivityPredominantly E-isomer
Yield99%

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 6 is susceptible to substitution due to electron-withdrawing effects from the fluorine and amide groups.

General Reactivity

  • Chlorine Replacement : Reacts with nucleophiles (e.g., hydroxide, amines) under basic or catalytic conditions.

  • Fluorine Stability : Fluorine’s strong C–F bond and electronic effects typically render it inert under mild conditions.

Example Transformation
While specific NAS examples for this compound are not detailed in the provided sources, analogous pyridine derivatives undergo reactions such as:

C6H4ClFN2O+NH3C6H4FN3O+HCl\text{C}_6\text{H}_4\text{ClFN}_2\text{O} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_4\text{FN}_3\text{O} + \text{HCl}

Hypothetical conditions: NH₃ in ethanol, 80°C, 24 hours.

Directed Functionalization in Catalytic Systems

The amide group facilitates additional transformations:

C–H Activation Pathways

  • Cross-Dehydrogenative Coupling (CDC) : Forms C–C bonds with arenes or alkenes.

  • Oxidative Coupling : Generates biaryl structures using oxidants like Cu(OAc)₂.

Key Factors Influencing Reactivity

  • Electronic Effects : Electron-withdrawing halogens (Cl, F) deactivate the ring but enhance meta/para selectivity.

  • Steric Environment : Substituents on the amide nitrogen modulate reaction efficiency .

Scientific Research Applications

6-Chloro-3-fluoropicolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoropicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Substituent Positions Similarity Score Key Properties/Applications
This compound Not Provided C₆H₄ClFN₂O ~174.45 Amide (-CONH₂) 6-Cl, 3-F N/A Potential pharmaceutical intermediate
Ethyl 6-chloro-3-fluoropicolinate 1214363-79-7 C₈H₇ClFNO₂ 203.60 Ester (-COOEt) 6-Cl, 3-F N/A Ester precursor for amide synthesis
6-Chloro-3-fluoropicolinaldehyde 884494-77-3 C₆H₃ClFNO 159.55 Aldehyde (-CHO) 6-Cl, 3-F 0.77 Aldehyde intermediate for condensation reactions
6-Chloro-3-methylpicolinic acid Not Provided C₇H₆ClNO₂ 187.58 Carboxylic Acid (-COOH) 6-Cl, 3-CH₃ N/A Agrochemical synthesis
Methyl 5-fluoro-6-methylpicolinate 1256808-59-9 C₈H₈FNO₂ 169.15 Ester (-COOMe) 5-F, 6-CH₃ 0.91 High structural similarity for SAR studies
6-(2-Fluorophenyl)picolinimidamide hydrochloride 359-83-1 C₁₂H₁₀ClFN₃ 267.68 Imidamide (-C(NH)NH₂) 6-(2-Fluorophenyl) N/A Bioactive compound with fluorophenyl moiety

Functional Group Variations

  • Amide vs. Ester : Replacing the amide group in this compound with an ester (e.g., ethyl 6-chloro-3-fluoropicolinate) reduces hydrogen-bonding capacity, increasing lipophilicity. This impacts solubility and bioavailability, making esters more suitable as synthetic intermediates .
  • Amide vs. Aldehyde : The aldehyde analog (6-chloro-3-fluoropicolinaldehyde) is more reactive due to the electrophilic aldehyde group, enabling participation in nucleophilic addition reactions, unlike the amide .

Substituent Effects

  • Halogen vs.
  • Positional Isomerism : Methyl 5-fluoro-6-methylpicolinate demonstrates that shifting the fluorine to the 5-position and adding a methyl group at the 6-position retains high structural similarity (0.91) but modifies electronic and steric profiles .

Aromatic Modifications

The fluorophenyl substituent in 6-(2-fluorophenyl)picolinimidamide hydrochloride introduces a bulky aromatic group, likely enhancing π-π stacking interactions in drug-receptor binding compared to the simpler pyridine ring in the target compound .

Research Findings and Implications

  • Synthetic Utility: Ethyl 6-chloro-3-fluoropicolinate serves as a key precursor for synthesizing the amide via aminolysis, highlighting the importance of ester intermediates in functional group transformations .
  • Structural Similarity: High similarity scores (e.g., 0.91 for methyl 5-fluoro-6-methylpicolinate) suggest that minor substituent adjustments can retain core reactivity while tuning properties for structure-activity relationship (SAR) studies .
  • Biological Relevance : The fluorophenyl moiety in 6-(2-fluorophenyl)picolinimidamide hydrochloride underscores the role of aromatic fluorination in enhancing metabolic stability and target affinity .

Biological Activity

6-Chloro-3-fluoropicolinamide is an organic compound with the molecular formula C6H6ClFNO, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered interest due to its structural features, which include a pyridine ring substituted with chlorine and fluorine atoms, along with an amide functional group. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C6H6ClFNO
  • Molecular Weight : Approximately 161.57 g/mol
  • Melting Point : ~204.5 °C
  • Appearance : Off-white to yellow solid

Preliminary studies indicate that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. The compound's binding affinity to these targets is crucial for understanding its potential therapeutic applications. Molecular docking studies suggest that it may inhibit specific kinases, notably Spleen Tyrosine Kinase (SYK), which is implicated in numerous diseases including autoimmune disorders and cancer .

Inhibition Studies

Recent research has focused on the inhibitory effects of this compound on cancer cell lines. For instance, it has shown significant activity against C6 glioma cells with an IC50 value indicating effective inhibition at low concentrations:

CompoundCell LineIC50 (μg/mL)
This compoundC64.16
ControlC6N/A

The above findings suggest that this compound possesses anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential .

Enzyme Interaction

The compound's interaction with enzymes is also noteworthy. It has been observed to affect the activity of several metabolic enzymes, which may contribute to its pharmacological effects. Studies utilizing enzyme assays have indicated that this compound can modulate enzyme function, potentially altering metabolic pathways in treated cells .

Case Studies

  • Anticancer Activity : A study conducted on various fluorinated compounds highlighted the anticancer potential of this compound against C6 cells, demonstrating a promising avenue for further research into its use as an anticancer agent .
  • Kinase Inhibition : In a patent application detailing novel kinase inhibitors, this compound was identified as a potent inhibitor of SYK and other kinases, indicating its role in treating inflammatory and autoimmune diseases .

Safety and Handling

As with many chemical compounds, safety precautions are necessary when handling this compound due to its classification as harmful if swallowed and potential skin irritant. Proper laboratory protocols should be followed to mitigate risks associated with exposure.

Q & A

Q. What are the key considerations when designing a synthesis protocol for 6-Chloro-3-fluoropicolinamide to ensure reproducibility and purity?

  • Methodological Answer : A robust synthesis protocol should prioritize:
  • Reaction Conditions : Optimize temperature, solvent system (e.g., polar aprotic solvents like DMF), and stoichiometry of reagents. For halogenated picolinamides, maintaining anhydrous conditions is critical to avoid hydrolysis .
  • Purification : Use column chromatography (silica gel) or recrystallization with solvents like ethyl acetate/hexane. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Analytical Validation : Confirm structure using 1^1H/13^13C NMR (DMSO-d₆ as solvent) and high-resolution mass spectrometry (HRMS). Cross-validate with FT-IR for functional group analysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data contradictions be resolved?

  • Methodological Answer :
  • Primary Techniques :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming fluorine substitution patterns. 1^1H NMR should resolve aromatic protons and amide NH signals .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks and isotopic patterns consistent with Cl/F presence.
  • Resolving Discrepancies : If spectral data conflicts with expected outcomes (e.g., unexpected peaks in NMR), repeat synthesis under controlled conditions and compare with literature on analogous compounds (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Waste Management : Segregate halogenated waste in labeled containers for professional disposal. Avoid aqueous discharge due to potential environmental persistence .
  • Emergency Procedures : In case of exposure, follow H303+H313+H333 protocols (e.g., rinse skin with water, seek medical attention) .

Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be methodologically addressed?

  • Methodological Answer :
  • Challenges : Yield reduction due to exothermic reactions, purification bottlenecks at larger volumes.
  • Solutions :
  • Process Optimization : Use flow chemistry for controlled heat dissipation.
  • Scalable Purification : Transition from column chromatography to fractional crystallization or membrane-based separation technologies .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?

  • Methodological Answer : A 23^3 factorial design can evaluate three variables (temperature, catalyst loading, reaction time) at two levels (high/low).
  • Example Design :
VariableLow LevelHigh Level
Temperature60°C100°C
Catalyst5 mol%10 mol%
Reaction Time6 hours12 hours
  • Analysis : Use ANOVA to identify significant factors affecting yield. Interactions (e.g., temperature × catalyst) may reveal non-linear optimization pathways .

Q. What computational modeling approaches are suitable for studying the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for possible reaction pathways (e.g., SNAr at the 6-chloro position vs. fluorination at the 3-fluoro site).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition states.
  • Validation : Compare computed 19F^{19}\text{F} NMR chemical shifts with experimental data to validate models .

Q. How can researchers apply the PICO framework to formulate hypotheses about the biological activity of this compound?

  • Methodological Answer :
  • PICO Structure :
  • Population : Cancer cell lines (e.g., HeLa).
  • Intervention : Dose-dependent treatment with this compound.
  • Comparison : Untreated controls or analogs (e.g., 6-Cl-picolinamide).
  • Outcome : IC₅₀ values from MTT assays.
  • Hypothesis : "this compound exhibits lower IC₅₀ in HeLa cells compared to non-fluorinated analogs due to enhanced membrane permeability." .

Q. What strategies address discrepancies in reported bioactivity data of this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies and adjust for variables (e.g., assay type, cell line heterogeneity) using random-effects models.
  • Experimental Replication : Standardize protocols (e.g., ATP-based viability assays) and control for batch-to-batch compound variability via QC/QA checks (e.g., HPLC purity >98%) .

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